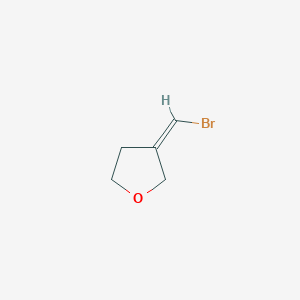

(3Z)-3-(Bromomethylidene)oxolane

CAS No.: 2276741-44-5

Cat. No.: VC4601684

Molecular Formula: C5H7BrO

Molecular Weight: 163.014

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2276741-44-5 |

|---|---|

| Molecular Formula | C5H7BrO |

| Molecular Weight | 163.014 |

| IUPAC Name | (3Z)-3-(bromomethylidene)oxolane |

| Standard InChI | InChI=1S/C5H7BrO/c6-3-5-1-2-7-4-5/h3H,1-2,4H2/b5-3- |

| Standard InChI Key | MMILCUFJGCPUID-HYXAFXHYSA-N |

| SMILES | C1COCC1=CBr |

Introduction

The compound (3Z)-3-(Bromomethylidene)oxolane is a brominated derivative of oxolane, also known as tetrahydrofuran (THF). Its structure consists of a five-membered oxygen-containing ring with a bromomethylidene substituent at the third carbon atom. This compound is of interest due to its potential applications in organic synthesis and pharmaceutical development.

Synthesis

The synthesis of (3Z)-3-(Bromomethylidene)oxolane typically involves bromination reactions on oxolane derivatives. A common method includes:

-

Starting with an oxolane precursor.

-

Introducing a bromomethylidene group through halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

This process ensures the selective formation of the (3Z) isomer, which refers to the specific geometric configuration around the double bond.

Applications

Reactivity and Stability

-

The compound is reactive due to the presence of the bromine atom and the double bond in the methylidene group.

-

It may undergo hydrolysis or decompose under harsh conditions, such as exposure to strong acids or bases.

-

Proper storage in inert atmospheres and at low temperatures is recommended to maintain stability.

Research Findings

While direct studies on (3Z)-3-(Bromomethylidene)oxolane are sparse, related brominated oxolanes have been investigated for their role in:

-

Cytotoxicity Studies: Brominated derivatives often exhibit low toxicity against normal cells while retaining activity against cancer cells .

-

Docking Studies: Computational approaches suggest that similar compounds can interact effectively with biological targets, indicating potential pharmacological applications .

Challenges and Future Directions

-

Limited Data Availability:

-

Comprehensive studies specifically targeting (3Z)-3-(Bromomethylidene)oxolane are lacking.

-

Further research is needed to explore its full synthetic and biological potential.

-

-

Stereochemical Considerations:

-

The geometric configuration (Z-isomer) may influence reactivity and biological activity, necessitating detailed stereochemical investigations.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume